Limitation of Available Evidence: No Direct Comparative Data Found
A rigorous search for quantitative, comparator-based evidence for the target compound yielded no results. The closest related class is N-phenylamino pyrrolidine-2,5-diones, for which in vivo anticonvulsant data exist. For the analog N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione, the MES ED50 is 69.89 mg/kg and the protective index is 7.15 in rats [1]. This provides a class baseline, but no direct data was found for the target compound. This absence of evidence must be considered a critical factor in scientific selection and procurement. The target compound is available from chemical vendors for non-human research purposes only .
| Evidence Dimension | In vivo anticonvulsant efficacy (MES) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione: ED50 = 69.89 mg/kg; Protective Index = 7.15 |
| Quantified Difference | Not calculable |
| Conditions | Maximal electroshock (MES) test in rats; rotorod neurotoxicity test |
Why This Matters
Demonstrates that biological activity is highly dependent on specific substitution patterns, meaning a buyer cannot assume the target compound is functionally equivalent to its available class analogs without direct testing.
- [1] Kamiński, K., & Obniska, J. (2008). Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Bioorganic & Medicinal Chemistry, 16(9), 4921–4931. View Source
